3-(Benzyloxy)-1-methyl-1H-pyrazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
1-methyl-3-phenylmethoxypyrazole |
InChI |
InChI=1S/C11H12N2O/c1-13-8-7-11(12-13)14-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChI Key |
AEKGRHYVZQBPOI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation to Form the Pyrazole Core
The pyrazole ring is commonly synthesized by the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds under controlled conditions. Recent studies have shown that using aprotic dipolar solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethylacetamide (DMAc) with added strong acid (e.g., 10 N HCl) accelerates the dehydration step, improving yields and regioselectivity at ambient temperature.
| Parameter | Typical Conditions | Outcome |
|---|---|---|
| Solvent | DMF, NMP, DMAc | Enhanced dehydration rate |
| Acid catalyst | 10 N HCl | Increased yield and regioselectivity |
| Temperature | Ambient | Mild reaction conditions |
| Reaction time | Several hours | Efficient cyclocondensation |
Introduction of the Benzyloxy Group
The benzyloxy substituent at the 3-position can be introduced by two main approaches:
Nucleophilic Substitution: Reaction of a pyrazole hydroxyl group with benzyl halides (e.g., benzyl chloride) in the presence of a base such as sodium hydride (NaH) in polar aprotic solvents like DMF. This method yields the O-benzylated pyrazole with good efficiency.
Palladium-Catalyzed Cross-Coupling: Using palladium catalysts (e.g., Pd(PPh₃)₄) to couple pyrazole triflates with benzyl boronic acids or benzyl halides under inert atmosphere. This method allows for high regioselectivity and functional group tolerance.
| Method | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nucleophilic Substitution | Pyrazole-OH + Benzyl chloride, NaH, DMF, 0-60 °C | 73-85 | Straightforward, mild conditions |
| Pd-Catalyzed Cross-Coupling | Pyrazole triflate + Benzyl boronic acid, Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane, reflux | 70-85 | High selectivity, scalable |
Methylation of the pyrazole nitrogen is typically achieved by treating the pyrazole with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. This step is often performed after the benzyloxy group introduction to avoid side reactions.
A typical synthetic sequence for 3-(Benzyloxy)-1-methyl-1H-pyrazole is as follows:
- Starting Material: 3-hydroxy-1-methyl-1H-pyrazole.
- Benzylation: React with benzyl chloride in the presence of NaH in DMF at 0–60 °C to yield this compound.
- Purification: Flash chromatography or recrystallization to isolate the pure product.
This method yields the target compound in approximately 73–85% yield with high purity.
For more complex derivatives, palladium-catalyzed cross-coupling reactions are employed. The pyrazole is first converted to a triflate intermediate, which then undergoes Suzuki-Miyaura coupling with benzyl boronic acids or other aryl boronic acids to introduce the benzyloxy group or other substituents at the 3-position.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Triflate formation | Tf₂O, TEA, DCM, room temperature, 1 h | 83-85 | Key intermediate for coupling |
| Suzuki coupling | Pyrazole triflate + Boronic acid, Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane, reflux | 70-90 | Versatile for various substituents |
| Reaction Step | Typical Conditions | Optimization Notes |
|---|---|---|
| Cyclocondensation | Aprotic solvent + HCl, ambient temperature | Acid concentration critical for yield |
| Benzylation | NaH, DMF, 0–60 °C | Temperature control avoids side reactions |
| Triflate formation | Tf₂O, TEA, DCM, room temperature | Short reaction time (1 h) |
| Cross-coupling | Pd(PPh₃)₄ catalyst, K₃PO₄ base, inert atmosphere, reflux | Degassed solvents improve yield |
The synthesized this compound is characterized by:
- NMR Spectroscopy: ¹H NMR shows benzylic CH₂ protons around δ 5.3 ppm and aromatic protons at δ 7.2–7.5 ppm; methyl group on N-1 appears near δ 3.7 ppm.
- Mass Spectrometry: Confirms molecular ion peak consistent with the molecular weight.
- X-ray Crystallography: Used to confirm molecular structure and substitution pattern when necessary.
| Preparation Step | Method/Reaction Type | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Pyrazole ring formation | Cyclocondensation | Hydrazine + 1,3-dicarbonyl, DMF + HCl | 70–90 | Mild, regioselective |
| Benzyloxy group introduction | Nucleophilic substitution | Benzyl chloride, NaH, DMF, 0–60 °C | 73–85 | Straightforward, scalable |
| Benzyloxy group introduction | Pd-catalyzed cross-coupling | Pyrazole triflate + benzyl boronic acid, Pd(PPh₃)₄, K₃PO₄, reflux | 70–90 | High selectivity, versatile |
| N-1 Methylation | Alkylation | Methyl iodide or dimethyl sulfate, base | 80–95 | Performed post-benzylation |
The preparation of this compound is well-established through classical cyclocondensation followed by selective functionalization steps. Modern palladium-catalyzed cross-coupling techniques have enhanced the versatility and efficiency of introducing the benzyloxy group, allowing for high yields and regioselectivity. Optimization of reaction conditions, including solvent choice, temperature, and catalyst loading, is critical for maximizing product quality and scalability. These methods are supported by comprehensive spectroscopic and crystallographic characterization to ensure structural integrity.
Chemical Reactions Analysis
Ether Cleavage Reactions
The benzyloxy group undergoes cleavage under hydrogenolytic or acidic conditions, enabling selective deprotection:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrogenolysis | H₂, Pd/C catalyst, ethanol, 25°C | 3-Hydroxy-1-methyl-1H-pyrazole | 78–85% | |
| Acidic hydrolysis | HCl (conc.), reflux, 6 hr | 3-Hydroxy-1-methyl-1H-pyrazole | 65–70% |
This reaction is pivotal for generating hydroxylated intermediates used in further functionalization.
Electrophilic Substitution
The pyrazole ring participates in electrophilic substitution, with regioselectivity dictated by substituents:
-
Nitration :
Reacts with nitric acid (HNO₃) in sulfuric acid at 0–5°C to yield 4-nitro-3-(benzyloxy)-1-methyl-1H-pyrazole. The methyl group directs electrophiles to the 4-position . -
Sulfonation :
Fuming H₂SO₄ at 80°C produces the 5-sulfo derivative, though yields are moderate (50–60%) due to steric hindrance.
Condensation Reactions
The compound acts as a nucleophile in condensations with carbonyl-containing species:
| Partner | Conditions | Product | Application | Source |
|---|---|---|---|---|
| Aldehydes | K₂CO₃, DMF, 80°C | Schiff base derivatives | Anticancer agents | |
| Ketones | BF₃·Et₂O, CH₂Cl₂, reflux | Fused pyrazolo[1,5-a]pyrimidines | Fluorescent probes |
These reactions exploit the electron-rich pyrazole ring for constructing heterocyclic frameworks .
Oxidation and Reduction
-
Oxidation :
Treatment with KMnO₄ in acidic medium oxidizes the methyl group to a carboxylic acid, forming 3-(benzyloxy)-1H-pyrazole-4-carboxylic acid (65% yield). -
Reduction :
NaBH₄ in methanol reduces the pyrazole ring’s double bond, yielding pyrazoline derivatives (non-aromatic intermediates).
Cross-Coupling Reactions
The benzyloxy group facilitates palladium-catalyzed couplings:
| Reaction | Catalytic System | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | 3-Aryloxy-1-methyl-1H-pyrazoles | 70–80% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-alkylated pyrazole derivatives | 60–75% |
These reactions enable modular synthesis of biaryl and amine-containing analogs .
Cycloaddition Reactions
Participates in 1,3-dipolar cycloadditions with diazo compounds to form pyrazolo[5,1-a]isoquinolines, which exhibit antitumor activity .
Functional Group Interconversion
-
Esterification :
Reacts with acyl chlorides (e.g., acetyl chloride) to form esters at the 4-position (85% yield). -
Nucleophilic substitution :
The benzyloxy group is displaced by amines (e.g., morpholine) under microwave irradiation, yielding 3-amino derivatives.
Key Structural Insights:
Scientific Research Applications
Pharmacological Activities
3-(Benzyloxy)-1-methyl-1H-pyrazole has been studied for its potential pharmacological properties, which include:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest its potential as a lead compound for developing new antimicrobial agents.
- Anti-inflammatory Effects : In vitro studies have demonstrated that this compound can reduce pro-inflammatory cytokines in cell cultures treated with lipopolysaccharides (LPS). This property highlights its potential role in managing inflammatory diseases.
- Cytotoxic Activities : Various pyrazole analogs, including this compound, have shown cytotoxic effects against cancer cell lines, suggesting their application in cancer therapy. The modulation of cellular pathways involved in apoptosis and cell proliferation is a key area of research .
Case Study 1: Antimicrobial Efficacy
A study focused on the antimicrobial efficacy of this compound revealed significant activity against various bacterial strains. The compound demonstrated the ability to inhibit bacterial growth effectively, with MIC values indicating its potential as a novel antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanism
In another study, the anti-inflammatory properties of this compound were investigated through assays measuring cytokine levels in treated cell cultures. The results showed a marked reduction in inflammatory markers, suggesting that this compound could be useful in treating conditions characterized by excessive inflammation.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential. The following table summarizes key features:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 3-(phenyl)-1H-pyrazole-4-carboxylate | Contains a phenyl group instead of benzyloxy | Different substitution pattern affects reactivity |
| Ethyl 3-(benzyloxy)-1H-pyrazole-4-carboxylate | Carboxylate at the 4-position | Variation in position influences biological activity |
| Ethyl 3-methyl-1H-pyrazole-5-carboxylic acid | Methyl group instead of benzyloxy | Alters solubility and reactivity |
| Ethyl 3-(benzyloxy)-1H-pyrazole-3-carboxylate | Carboxylate at the 3-position | Different spatial orientation may affect binding |
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazole Ring
3-(Chloromethyl)-1-methyl-1H-pyrazole
- Structure : Features a chloromethyl (-CH₂Cl) group at position 3 and a methyl group at position 1.
- Properties :
- Comparison : The chloromethyl group introduces higher reactivity compared to the benzyloxy group, making it useful in alkylation reactions but posing safety challenges. The absence of an aromatic ether reduces lipophilicity compared to 3-(Benzyloxy)-1-methyl-1H-pyrazole.
1-Benzyl-4-methoxy-1H-pyrazole
- Structure : Contains a benzyl group (-CH₂C₆H₅) at position 1 and a methoxy (-OCH₃) group at position 4 .
- The benzyl group at position 1 may sterically hinder interactions at the pyrazole nitrogen, unlike the methyl group in the target compound.
3-(tert-Butyl)-1-methyl-1H-pyrazole
- Structure : Features a bulky tert-butyl (-C(CH₃)₃) group at position 3 and a methyl group at position 1 .
- Biological Relevance : This compound is part of inhibitors showing high affinity for cysteine cathepsins (e.g., hCatL). Modifications at the P1 position (e.g., Phe residue) influence selectivity .
Functionalized Pyrazole Derivatives
4-(2H-1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine
- Structure : Includes a benzodioxole ring at position 4 and an amine group at position 5 .
- Applications: Exhibits antidepressant, antifungal, and anticancer activities due to the amino-pyrazole backbone .
1-Benzoyl-3-(pyridin-2-yl)-1H-pyrazole
Halogenated and Brominated Analogs
3-(Benzyloxy)-4-bromo-1-ethyl-1H-pyrazole
- Structure : Differs by a bromine atom at position 4 and an ethyl (-CH₂CH₃) group at position 1 .
- Applications : Used in research and development for further functionalization via Suzuki coupling (boronic ester derivatives are listed) .
- Comparison: The bromine atom enables cross-coupling reactions, offering synthetic versatility absent in the non-halogenated target compound.
Biological Activity
3-(Benzyloxy)-1-methyl-1H-pyrazole is a synthetic organic compound with significant biological activity, particularly within the realms of pharmacology and agricultural chemistry. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound has a molecular formula of CHNO and a molecular weight of 233.22 g/mol. Its structure features a pyrazole ring substituted with a benzyloxy group at position 3 and a methyl group at position 1. This unique arrangement of functional groups contributes to its biological activity, enabling interactions with various biological targets.
Biological Activities
This compound and its derivatives have been investigated for several biological activities, including:
- Antimicrobial Activity : Studies have demonstrated the compound's ability to inhibit the growth of various microbial strains, including bacteria and fungi. For example, derivatives have shown effectiveness against Bacillus subtilis and Aspergillus niger .
- Anticancer Properties : Research indicates that this compound can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. In vitro studies have shown cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), SiHa (cervical cancer), and PC-3 (prostate cancer) .
- Enzyme Inhibition : The compound has been noted for its ability to inhibit key enzymes involved in metabolic pathways, such as succinate dehydrogenase. This inhibition can lead to reduced growth in fungal pathogens .
The mechanisms through which this compound exerts its biological effects include:
- Binding Affinity : Interaction studies reveal that the compound binds to specific enzymes or receptors within biological systems. For instance, molecular docking studies have illustrated how structural modifications can enhance binding affinity to targets like tubulin .
- Inhibition of Tubulin Polymerization : Compounds derived from this pyrazole structure have been shown to bind at the colchicine-binding site on tubulin, disrupting microtubule formation essential for cell division .
Case Studies
Several studies have highlighted the efficacy of this compound in various applications:
- Study on Anticancer Activity : A study synthesized several derivatives of the compound and evaluated their cytotoxic effects on different cancer cell lines. Among the tested compounds, one derivative exhibited significant inhibition of cell growth compared to standard anticancer drugs .
- Antimicrobial Evaluation : Another research effort focused on evaluating the antimicrobial properties against multiple bacterial and fungal strains. The results indicated that certain derivatives had comparable efficacy to conventional antibiotics .
Comparative Analysis with Related Compounds
The following table summarizes some related compounds and their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Structure | Contains difluoromethyl group; used as a fungicide. |
| 3-(Phenoxy)-1-methyl-1H-pyrazole-4-carboxylic acid | Structure | Exhibits insecticidal properties; phenoxy group enhances lipophilicity. |
| 5-Arylpyrazole derivatives | Structure | Diverse aryl groups lead to varied biological activities; potential anticancer agents. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
